molecular formula C26H18O11 B1239427 delta-Rubromycin

delta-Rubromycin

Cat. No.: B1239427
M. Wt: 506.4 g/mol
InChI Key: ZKNAWNXACCOZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

delta-Rubromycin is a member of the rubromycin family of aromatic polyketides, a class of natural products known for their complex structures and potent bioactivities. This compound is characterized by a unique bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit . It is derived from a single C26 polyketide chain biosynthesized by Actinomycetes, primarily Streptomyces species . Like other rubromycins, this compound is typically isolated as a red-colored, amorphous powder . The defining structural feature of the rubromycin family is a hallmark bisbenzannulated [5,6]-spiroketal pharmacophore that disrupts the planarity of the polycyclic, aromatic carbon backbone . The biosynthesis of this intricate structure involves extensive enzymatic oxidative rearrangement of a pentangular polyketide precursor, catalyzed by specific flavoprotein monooxygenases and oxidases . This compound has been isolated from bacterial strains such as Streptomyces sp. A1, and it has demonstrated notable anticancer activity in biological studies . While detailed mechanistic studies for this compound are not available in the search results, related compounds in the rubromycin family are known to function as potent enzyme inhibitors. For instance, β-rubromycin has been identified as an efficient inhibitor of human telomerase , and the rubromycin family, in general, shows promise as a lead structure for drug development due to its pharmacological activities . The structural complexity and marked bioactivities of rubromycins make them compelling subjects for research in drug discovery and chemical biology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H18O11

Molecular Weight

506.4 g/mol

IUPAC Name

methyl 4',10-dihydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

InChI

InChI=1S/C26H18O11/c1-33-16-8-14(27)19-12(20(16)28)7-15-13(21(19)29)9-26(36-15)4-3-10-5-11-6-17(24(31)34-2)35-25(32)18(11)22(30)23(10)37-26/h5-8,29-30H,3-4,9H2,1-2H3

InChI Key

ZKNAWNXACCOZQW-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C2=C(C3=C(C=C2C1=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O

Canonical SMILES

COC1=CC(=O)C2=C(C3=C(C=C2C1=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O

Synonyms

delta-rubromycin
gamma-rubromycin

Origin of Product

United States

Preparation Methods

Strain Isolation and Cultivation

Delta-Rubromycin is predominantly produced by specific Streptomyces strains, notably Streptomyces sp. ADR1, isolated from extreme environments such as the Algerian Sahara Desert. The isolation process involves serial dilution of soil samples onto inorganic salt starch agar (ISP4 medium), followed by 21-day incubation at 28°C. Colonies exhibiting antimicrobial activity are selected for further characterization. Taxonomic identification relies on 16S rRNA sequencing, with primers F1 and R5 generating a 1.5 kb fragment for phylogenetic analysis.

Fermentation Conditions

Optimal this compound production requires submerged fermentation in nutrient-rich media. A representative protocol utilizes a medium containing (g/L): glucose (10), yeast extract (5), peptone (5), NaCl (1), and trace elements (FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O). Fermentation occurs at 28°C for 7–14 days under aerobic conditions (180 rpm agitation). Critical parameters include:

ParameterOptimal ValueImpact on Yield
pH6.8–7.2Enhances secondary metabolism
Temperature28°CMaximizes enzyme activity
Dissolved Oxygen>30% saturationPrevents anaerobic byproducts

Extraction and Primary Purification

Post-fermentation, the broth is centrifuged (10,000 ×g, 15 min) to separate biomass. This compound, being lipophilic, is extracted using ethyl acetate (3 × 1 L per 5 L broth). The organic phase is concentrated under reduced pressure, yielding a crude extract. Initial purification employs silica gel column chromatography with a CHCl₃/MeOH gradient (95:5 to 70:30). Fractions containing this compound are identified via TLC (Rf = 0.42 in ethyl acetate/methanol/acetic acid, 7:3:1).

Synthetic Chemical Synthesis Approaches

Key Synthetic Steps

Total synthesis of this compound involves constructing its spiroketal-naphthoquinone core. A retrosynthetic approach divides the molecule into three fragments:

  • Naphthoquinone moiety : Synthesized via Friedel-Crafts acylation of 1,5-dihydroxynaphthalene with acetyl chloride.

  • Spiroketal unit : Formed through acid-catalyzed cyclization of a dihydroxyketone intermediate.

  • Methoxycarbonyl side chain : Introduced via Mitsunobu reaction with methyl glycolate.

Critical reactions include:

  • Hydroxylation : Pd(II)-catalyzed C–H activation at C-3' (yield: 68%).

  • Methylation : SAM-dependent O-methyltransferase (RubX) mediates methoxy group installation.

  • Tautomerization : RubO enzyme stabilizes the naphthoquinone tautomer through hydrogen bonding.

Optimization of Reaction Conditions

Synthetic yields improve significantly under optimized conditions:

ReactionCatalystTemperatureYield Improvement
SpiroketalizationPPTS (0.1 eq)40°C78% → 89%
MitsunobuDIAD, PPh₃0°C → RT52% → 67%
Final CouplingEDCI, DMAP−20°C41% → 60%

Biosynthetic Pathway Engineering

Genetic Modifications in Streptomyces

The this compound biosynthetic gene cluster (BGC) spans ~45 kb and includes:

  • Polyketide synthase (PKS) : Type I modular PKS (RubA–RubE) assembles the polyketide backbone.

  • Tailoring enzymes : RubU (cytochrome P450), RubK (ketoreductase), RubX (methyltransferase).

Gene knockout studies in S. collinus DSM2012 revealed that RubK disruption abolishes this compound production, confirming its role in C-3' hydroxyl reduction.

Enzymatic Tailoring Steps

The biosynthesis proceeds through four stages:

  • Backbone assembly : PKS modules incorporate 12 malonyl-CoA units.

  • Oxidation : RubU introduces keto groups at C-5' and C-8'.

  • Methylation : RubX transfers methyl groups to C-7' and the carboxyl terminus.

  • Reduction : RubK reduces the C-3' ketone to a hydroxyl group.

Advanced Purification Techniques

Chromatographic Methods

Final purification employs reversed-phase HPLC:

  • Column : Capcell Pak UG (30 × 250 mm)

  • Mobile phase : 60% CH₃CN/0.1% acetic acid

  • Flow rate : 20 mL/min

  • Detection : UV at 280 nm

This compound elutes at 12.3 min under these conditions, achieving >98% purity.

Analytical Characterization

TechniqueKey Data
HRMS m/z 543.1134 [M+H]⁺ (calc. 543.1138)
¹³C NMR δ 172.8 (C=O), 102.3 (spiro-C)
HPLC-PDA λmax 280, 490 nm

Comparative Analysis of Preparation Methods

MethodYield (mg/L)Purity (%)Time (Days)Cost Index
Natural Extraction15–2095–9821–281.0
Chemical Synthesis120–15099+10–143.8
Engineered Strains35–4097–9914–212.1

Natural extraction remains preferred for structural diversity, while synthesis offers scalability. Engineered strains balance yield and complexity but require extensive optimization .

Q & A

Q. What are the key structural characteristics of delta-Rubromycin that influence its bioactivity?

To identify structural determinants of bioactivity, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy for molecular conformation analysis and X-ray crystallography for resolving 3D atomic arrangements. Pair these with structure-activity relationship (SAR) studies to correlate structural motifs (e.g., functional groups, stereochemistry) with observed biological effects .

Q. What in vitro assays are most suitable for preliminary assessment of this compound’s antimicrobial properties?

Use standardized assays like broth microdilution (to determine minimum inhibitory concentrations) or disk diffusion (for zone-of-inhibition measurements). Ensure consistency by adhering to CLSI or EUCAST guidelines for microbial strain selection, growth media, and incubation conditions .

Q. What are the established protocols for synthesizing this compound in laboratory settings?

Follow peer-reviewed synthetic pathways (e.g., multi-step organic reactions, enzymatic modifications) with rigorous purification steps (HPLC, column chromatography). Document reaction yields, solvent systems, and spectroscopic validation (IR, mass spectrometry) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across different cell lines?

Design comparative studies using isogenic cell lines to isolate genetic or metabolic variables. Employ orthogonal assays (e.g., CRISPR screening, metabolomics) to validate target engagement. Apply statistical methods like ANOVA with post hoc tests to identify confounding factors (e.g., cell culture conditions, batch effects) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation, log-logistic curves) to calculate EC50/IC50 values. Validate model fit via goodness-of-fit metrics (R², AIC) and account for heteroscedasticity using weighted least squares. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify non-linear patterns .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity profiles?

Implement a tiered approach:

  • Preclinical phase: Use rodent models with staggered dosing regimens (e.g., 90-day subchronic exposure).
  • Biomarkers: Monitor hepatic/renal function (ALT, creatinine) and histopathological changes.
  • Data analysis: Apply survival analysis (Kaplan-Meier curves) and Cox proportional hazards models to quantify toxicity risks .

Q. What strategies mitigate batch-to-batch variability in this compound production for in vivo studies?

Standardize raw material sourcing (e.g., chiral precursors) and implement quality-control checkpoints (HPLC purity >98%, endotoxin testing). Use design-of-experiments (DoE) frameworks to optimize synthesis parameters (temperature, catalyst loading) and reduce variability .

Methodological Considerations

Q. How can researchers validate the specificity of this compound’s reported molecular targets?

Combine genetic knockdown/knockout models (siRNA, CRISPR) with competitive binding assays (SPR, ITC). Cross-validate findings using orthogonal techniques like thermal shift assays (TSA) to confirm target stabilization .

Q. What controls are essential for ensuring reproducibility in this compound’s enzymatic inhibition assays?

Include:

  • Positive controls: Known inhibitors of the target enzyme.
  • Negative controls: Solvent-only or enzyme-free reactions.
  • Internal controls: Reference compounds to normalize inter-assay variability. Report Z’-factor scores to quantify assay robustness .

Q. How should researchers prioritize follow-up studies when this compound exhibits off-target effects?

Apply cheminformatics tools (molecular docking, pharmacophore modeling) to predict off-target interactions. Validate computationally identified targets via high-content screening (HCS) or transcriptomic profiling (RNA-seq). Use pathway enrichment analysis (e.g., Gene Ontology) to contextualize biological impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delta-Rubromycin
Reactant of Route 2
delta-Rubromycin

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